8-(4-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-(4-Chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 10-membered ring system with oxygen and two nitrogen atoms at positions 1, 4, and 8. The substituents at positions 4 and 8 are a 4-methylbenzenesulfonyl (tosyl) group and a 4-chlorobenzoyl group, respectively.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-16-2-8-19(9-3-16)29(26,27)24-14-15-28-21(24)10-12-23(13-11-21)20(25)17-4-6-18(22)7-5-17/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSCAIAVZHRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (4-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone are currently unknown. This compound is structurally similar to a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, which have been investigated for their anti-ulcer activity. .
Mode of Action
The exact mode of action of (4-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4Related compounds have shown anti-ulcer activity, suggesting that this compound may interact with targets in the gastrointestinal system to reduce ulcer formation.
Result of Action
The molecular and cellular effects of (4-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4Based on the anti-ulcer activity of related compounds, it is possible that this compound may have protective effects on the gastric mucosa.
Comparison with Similar Compounds
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : 4-Methoxyphenylsulfonyl (position 4), methylsulfonyl (position 8).
- Molecular Formula : C₁₅H₂₂N₂O₆S₂.
- Molecular Weight : 390.47 g/mol.
- The methylsulfonyl group at position 8 is smaller and less aromatic than the 4-chlorobenzoyl group, which may reduce steric hindrance in binding interactions .
8-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : Ethanesulfonyl (position 8), 4-methylbenzenesulfonyl (position 4).
- Molecular Formula : C₁₆H₂₄N₂O₅S₂.
- Molecular Weight : 388.50 g/mol.
- Key Differences : The ethanesulfonyl group at position 8 is aliphatic, differing from the aromatic 4-chlorobenzoyl group. This may lower lipophilicity and alter metabolic stability. The compound is commercially available for research, indicating its utility as a synthetic intermediate .
4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : 4-Methylbenzenesulfonyl (position 4), unsubstituted (position 8).
- Molecular Formula : C₁₄H₂₀N₂O₃S.
- Molecular Weight : 296.39 g/mol.
- Key Differences : The absence of a substituent at position 8 results in a significantly lower molecular weight. This simplicity may improve synthetic accessibility but reduce target specificity in biological applications. The product is discontinued, suggesting challenges in stability or demand .
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : 2,5-Dimethylbenzenesulfonyl (position 8), 4-methylbenzenesulfonyl (position 4).
- Molecular Formula : C₂₂H₂₈N₂O₅S₂.
- Molecular Weight : 464.60 g/mol.
- Key Differences: Dual sulfonyl groups increase steric bulk and molecular weight.
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : Phenylsulfonyl (position 4), unsubstituted (position 8).
- Molecular Formula : C₁₃H₁₈N₂O₃S.
- Molecular Weight : 282.36 g/mol.
- Key Differences : The lack of a methyl or chloro group on the phenyl ring reduces electronic effects. This compound’s lower molecular weight and simpler structure may favor pharmacokinetic properties but limit binding affinity .
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : 4-Methoxybenzyl (position 4), 4-nitrophenyl (position 8).
- Molecular Formula : C₂₁H₂₅N₃O₄.
- Molecular Weight : 383.44 g/mol.
- Key Differences: The nitro group (strong electron-withdrawing) and methoxybenzyl (electron-donating) substituents create divergent electronic environments.
Data Table: Structural and Molecular Comparison
| Compound Name (Substituents) | Position 4 Group | Position 8 Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 4-Methylbenzenesulfonyl | 4-Chlorobenzoyl | C₂₁H₂₂ClN₂O₄S | 432.94 (calculated) |
| 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl) | 4-Methoxyphenylsulfonyl | Methylsulfonyl | C₁₅H₂₂N₂O₆S₂ | 390.47 |
| 8-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl) | 4-Methylbenzenesulfonyl | Ethanesulfonyl | C₁₆H₂₄N₂O₅S₂ | 388.50 |
| 4-(4-Methylbenzenesulfonyl) (unsubstituted) | 4-Methylbenzenesulfonyl | Unsubstituted | C₁₄H₂₀N₂O₃S | 296.39 |
| 8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl) | 4-Methylbenzenesulfonyl | 2,5-Dimethylbenzenesulfonyl | C₂₂H₂₈N₂O₅S₂ | 464.60 |
| 4-(Phenylsulfonyl) (unsubstituted) | Phenylsulfonyl | Unsubstituted | C₁₃H₁₈N₂O₃S | 282.36 |
| 4-(4-Methoxybenzyl)-8-(4-nitrophenyl) | 4-Methoxybenzyl | 4-Nitrophenyl | C₂₁H₂₅N₃O₄ | 383.44 |
Key Findings and Implications
- Substituent Effects: Aryl sulfonyl groups (e.g., 4-methylbenzenesulfonyl) enhance stability and lipophilicity, while aliphatic sulfonyl groups (e.g., ethanesulfonyl) may improve solubility.
- Molecular Weight : Bulkier substituents (e.g., 2,5-dimethylbenzenesulfonyl) increase molecular weight, which may impact bioavailability and synthetic yield .
- Commercial Availability : Compounds like 8-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane are marketed for research, underscoring their role as intermediates in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
